1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
1-Benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a thione group at the 4-position, a benzyl group at the 1-position, and a 3-methylphenyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with benzylamine to form an imine intermediate. This intermediate then undergoes cyclization with 2-aminobenzothiazole under acidic conditions to yield the desired quinazoline derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, platinum oxide), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
1-Benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, such as DNA replication, protein synthesis, and signal transduction, ultimately leading to cell death or growth inhibition. The benzyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-Benzyl-2-(3-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be compared with other similar compounds, such as:
1-Benzyl-2-phenylquinazoline-4-thione: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(3-Methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione: The methyl group is positioned differently on the phenyl ring, potentially altering its steric and electronic properties.
Properties
IUPAC Name |
1-benzyl-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c1-16-8-7-11-18(14-16)21-23-22(25)19-12-5-6-13-20(19)24(21)15-17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKTSWFVCBVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC4=CC=CC=C4)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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